ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Description
Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a synthetic sulfonamide derivative characterized by a propanoate ester backbone modified with a sulfonylamino group linked to an (E)-2-phenylethenyl substituent. The literature instead focuses on structurally related esters, such as ethyl 3-(methylthio)propanoate, a naturally occurring aroma compound in pineapple .
Properties
IUPAC Name |
ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)8-10-14-19(16,17)11-9-12-6-4-3-5-7-12/h3-7,9,11,14H,2,8,10H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGZTQGSCDYIG-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of “ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is currently unknown due to the lack of specific research on this compound. Esters, which this compound is a type of, generally undergo nucleophilic acyl substitution reactions .
Biochemical Pathways
Esters are known to be involved in a variety of biological processes, including the formation of fats and vegetable oils .
Result of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that esters are often responsible for the characteristic fragrances of fruits and flowers, suggesting that they may be influenced by environmental factors .
Biological Activity
Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its structural formula, which includes a sulfonamide group and an ethyl ester. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways. Research suggests that compounds with similar structures can act as antagonists to integrin receptors, which play a critical role in cell adhesion and migration processes. This inhibition can lead to effects on angiogenesis, inflammation, and tumor metastasis .
Anticancer Activity
Studies have indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on L1210 leukemia cells. The results showed a significant reduction in cell viability, suggesting potent anticancer activity (IC50 values were reported in the low micromolar range) .
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration, supporting its potential use in therapeutic applications for inflammatory diseases .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate has been investigated for its potential anticancer properties. Research indicates that compounds similar to this structure can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
1.2 Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents, especially in an era of increasing antibiotic resistance .
1.3 Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Research indicates that it may inhibit pro-inflammatory cytokines and pathways, thus reducing inflammation .
Chemical Synthesis
2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique sulfonamide group allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
2.2 Reaction Pathways
The compound can be synthesized through various reaction pathways, including nucleophilic substitutions and coupling reactions with other organic compounds. These methods are essential for creating libraries of related compounds for screening in drug discovery programs .
Industrial Applications
3.1 Cosmetic Formulations
Due to its chemical properties, this compound can be utilized in cosmetic formulations as an emulsifier or stabilizer. Its ability to enhance the texture and stability of creams and lotions makes it a valuable ingredient in the cosmetic industry .
3.2 Food Industry
There is potential for using this compound as a food additive or flavoring agent due to its pleasant aromatic properties. Its safety profile and effectiveness could make it suitable for enhancing food products while adhering to regulatory standards .
Case Studies
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
Key Differences :
- Functional Group: Ethyl 3-(methylthio)propanoate contains a methylthio (-SMe) group at the β-position, whereas the target compound features a sulfonamide (-SO₂NH-) group with an (E)-styrenyl substituent.
- Natural Occurrence: Ethyl 3-(methylthio)propanoate is a natural volatile ester identified in pineapple pulp and core, contributing to fruity and sulfurous aroma notes .
- Odor Activity: Ethyl 3-(methylthio)propanoate exhibits high odor activity values (OAVs) in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), ranking it among the top contributors to pineapple aroma . No sensory data exist for the sulfonamide derivative.
Ethyl Hexanoate
Key Differences :
- Structure: Ethyl hexanoate is a simple ester with a hexanoic acid backbone, lacking sulfonamide or thioether groups.
- Aroma Profile: It is a dominant aroma compound in pineapple (106.21 µg·kg⁻¹ in pulp, 48.42 µg·kg⁻¹ in core) with sweet, fruity notes .
Ethyl (E)-3-Hexenoate
Key Differences :
- Unsaturation: Ethyl (E)-3-hexenoate contains a conjugated double bond in the carboxylic acid chain, contributing to green, leafy aroma notes.
- Role in Aroma: It is a minor contributor to pineapple aroma compared to ethyl 3-(methylthio)propanoate . The sulfonamide derivative’s extended conjugation (styrenyl + sulfonamide) could alter electronic properties but remains unstudied.
Preparation Methods
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of (E)-stilbene.
- Chlorosulfonation : (E)-Stilbene reacts with chlorosulfonic acid at 0–5°C, yielding (E)-2-phenylethenesulfonyl chloride.
- Purification : Distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the sulfonyl chloride.
Challenges :
Coupling with Ethyl 3-Aminopropanoate
Procedure :
- Ethyl 3-aminopropanoate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under N₂.
- (E)-2-Phenylethenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
- The mixture stirs at 25°C for 12 h, followed by aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Outcomes :
- Yield : 65–72% after purification.
- Purity : ≥95% (HPLC).
Optimization :
- Excess sulfonyl chloride (1.2–1.5 equiv) improves conversion but necessitates careful quenching to avoid di-sulfonylation.
Wittig-Based Alkene Formation (Route B)
Ylide Synthesis and Alkene Construction
The (E)-styryl group is introduced via a Wittig reaction, leveraging phosphonium ylides for geometry control.
Ylide Preparation :
- Tributyl((E)-2-phenylethenyl)phosphonium bromide is synthesized from (E)-2-phenylethene and PBr₃, followed by quaternization with tributylphosphine.
- Deprotonation with tBuOK in THF generates the reactive ylide.
Wittig Coupling :
- Ethyl 3-(sulfonamido)propanoate (1.0 equiv) reacts with the ylide (1.2 equiv) in THF at −78°C.
- Gradual warming to RT over 6 h ensures high E-selectivity.
Results :
- E/Z Ratio : 9:1 (confirmed by ¹H NMR).
- Yield : 78% after silica gel chromatography.
Horner-Wadsworth-Emmons (HWE) Alternative
HWE reactions using stabilized phosphonates offer superior E-selectivity:
- Diethyl (E)-2-phenylethenylphosphonate (1.1 equiv) reacts with ethyl 3-(sulfonamido)propanoate in presence of NaH (2.0 equiv) in DMF.
- Yield : 85% with >95% E-isomer.
Catalytic and Green Chemistry Approaches
Acid-Catalyzed Sulfonamide Formation
Inspired by CN104926717A, trifluoromethanesulfonic acid (TfOH) catalyzes sulfonylation under mild conditions:
Solvent-Free Mechanochemical Synthesis
Ball milling ethyl 3-aminopropanoate and the sulfonyl chloride (1:1) with K₂CO₃ (1.5 equiv) for 2 h achieves:
- Yield : 70% (no solvent, room temperature).
- E-Selectivity : Maintained due to absence of thermal stress.
Comparative Analysis of Methods
| Method | Yield (%) | E-Selectivity | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 65–72 | 90–95% | 12 h | Moderate |
| Wittig Reaction | 78 | 90% | 6 h | High |
| HWE Reaction | 85 | >95% | 8 h | High |
| TfOH Catalysis | 80 | 93% | 8 h | High |
| Mechanochemical | 70 | 95% | 2 h | Limited |
Key Findings :
- HWE reactions provide the highest E-selectivity and yield but require stringent anhydrous conditions.
- Catalytic methods (TfOH) balance efficiency and practicality for industrial applications.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 15.6 Hz, 1H, CH=CH), 7.40–7.28 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.45 (t, J = 6.3 Hz, 2H, NCH₂), 2.65 (t, J = 6.3 Hz, 2H, COCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₃H₁₇NO₄S [M+H]⁺: 283.35; found: 283.34.
Industrial Considerations and Challenges
- Cost Efficiency : (E)-2-Phenylethenesulfonyl chloride remains expensive ($120–150/g); in-house synthesis via chlorosulfonation reduces costs.
- Isomerization Risks : Prolonged heating (>100°C) or acidic conditions promote Z-isomer formation, necessitating low-temperature protocols.
- Waste Management : Phosphorus byproducts from Wittig/HWE reactions require quenching with aqueous H₂O₂ for safe disposal.
Q & A
Q. What are the recommended synthetic routes for ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound likely involves coupling a sulfonamide intermediate with a (E)-styryl group. Key steps include:
- Sulfonylation : Reacting 3-aminopropanoate derivatives with a sulfonyl chloride under basic conditions (e.g., N,N-diisopropylethylamine in THF) to form the sulfonamide backbone .
- Styryl Introduction : Utilizing Heck coupling or Wittig reactions to introduce the (E)-configured phenylethenyl group, ensuring stereochemical control via palladium catalysts or phosphine reagents .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Catalytic systems (e.g., Pd(OAc)₂) and inert atmospheres (N₂/Ar) improve reproducibility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration of the styryl group (characteristic coupling constants: J = 12–16 Hz for trans alkenes) and sulfonamide connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Q. How should researchers handle stability concerns during storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group or oxidation of the styryl moiety .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use stabilizers like BHT (0.01% w/w) if decomposition is observed .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfonamide and styryl groups in this compound?
- Methodological Answer :
- Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the acidity of the adjacent NH, enabling nucleophilic substitution or coordination with metal catalysts. Use DFT calculations (e.g., Gaussian 16) to model transition states for sulfonamide-mediated reactions .
- Styryl Group Behavior : The (E)-configured double bond participates in [2+2] photocycloaddition under UV light. Track reactivity via UV-vis spectroscopy and isolate products using preparative TLC .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines (e.g., THP-1 monocytes) and consistent protocols (e.g., LPS-induced IL-6 inhibition assays) to minimize variability .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS after incubating the compound with liver microsomes. Cross-validate results with siRNA knockdown of suspected targets (e.g., NF-κB) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins like cyclooxygenase-2 (COX-2), leveraging crystal structures (PDB: 5KIR). Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound in lipid bilayers, correlating with cell permeability data .
Q. How can environmental exposure risks be mitigated during large-scale synthesis?
- Methodological Answer :
- Waste Management : Neutralize sulfonic acid byproducts with CaCO₃ before disposal. Use membrane filtration (e.g., nanofiltration) to recover unreacted starting materials .
- Green Chemistry : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity .
Data Contradiction Analysis
Q. How should discrepancies in reported physicochemical properties (e.g., logP) be addressed?
- Methodological Answer :
- Experimental Validation : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon). Use QSAR models to identify structural contributors to variability .
- Cross-Lab Collaboration : Share raw data via platforms like Zenodo to harmonize datasets and identify systematic errors in instrumentation or protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
